(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of a hydroxymethyl group and a dihydroquinoxalinone core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and glyoxal.
Cyclization: The reaction between o-phenylenediamine and glyoxal leads to the formation of the quinoxaline core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoxaline core can be reduced to a tetrahydroquinoxaline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-one.
Reduction: 3-(Hydroxymethyl)-tetrahydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoxaline core can intercalate with DNA or interact with proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one: The racemic mixture of the compound.
3-(Hydroxymethyl)-quinoxalin-2(1H)-one: Lacks the dihydro structure.
3-(Methyl)-3,4-dihydroquinoxalin-2(1H)-one: Lacks the hydroxymethyl group.
Uniqueness
(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its chiral nature and the presence of both a hydroxymethyl group and a dihydroquinoxalinone core. This combination of features enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHTJWKQDOTLD-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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